Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

Catalog No.
S1902639
CAS No.
75829-66-2
M.F
C19H20O6
M. Wt
344.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

CAS Number

75829-66-2

Product Name

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19-/m1/s1

InChI Key

VEVONSHXUHYXKX-HIQCEYAYSA-N

SMILES

C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Potential Enzyme Inhibitor

The cyclic benzylidene group in PhBnG bears some resemblance to the structure of certain carbohydrates. This feature allows PhBnG to potentially act as an inhibitor for enzymes that break down carbohydrates. Researchers investigate whether PhBnG can inhibit glycosidases, a class of enzymes that cleave glycosidic bonds in carbohydrates []. Inhibiting specific glycosidases could be useful for studying carbohydrate metabolism or developing new drugs to treat diseases like diabetes.

Substrate Analog for Glycosyltransferases

Glycosyltransferases are enzymes that transfer sugar molecules like glucose between molecules. PhBnG's resemblance to glucose could make it a substrate analog for these enzymes. Studying how glycosyltransferases interact with PhBnG can provide insights into the enzyme's mechanism and function. This knowledge could be useful in developing drugs that target glycosylation pathways in various diseases [].

Molecular Structure Analysis

The key feature of PhBnGlu's structure is the presence of a cyclic sugar unit (glucopyranoside) linked to a benzylidene group (C6H5-CH=). The benzylidene group bridges the 4th and 6th carbon atoms of the glucose ring, forming a five-membered ring. Additionally, a phenyl group (C6H5) is attached to the first carbon (C1) of the glucose ring. This specific configuration with the β-anomeric linkage is crucial for its potential biological interactions [].


Chemical Reactions Analysis

  • Hydrolysis: PhBnGlu can potentially undergo hydrolysis under acidic or basic conditions, breaking the glycosidic bond between the glucose unit and the benzylidene group. This would yield glucose and benzaldehyde.

PhBnGlu + H2O -> Glucose + Benzaldehyde (Equation 1)

  • Glycosylation: The anomeric carbon of PhBnGlu might participate in glycosylation reactions with suitable acceptors in the presence of specific enzymes. This could be relevant for studying protein glycosylation patterns.

Physical And Chemical Properties Analysis

  • Appearance: Likely a white to off-white crystalline solid.
  • Melting point: Expected to be above 100°C due to the presence of the aromatic rings.
  • Solubility: Potentially soluble in organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO) due to the aromatic groups, but with limited water solubility due to the sugar moiety.

Currently, there is no published information on the specific mechanism of action of PhBnGlu. However, its potential applications lie in proteomics research, suggesting it might interact with proteins through its sugar moiety. The benzylidene group might serve as a protecting or directing group during these interactions [].

XLogP3

1.7

Dates

Modify: 2023-08-16

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